Cas no 2172553-78-3 (4-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}-2-methoxybutanoic acid)

2172553-78-3 structure
Productnaam:4-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}-2-methoxybutanoic acid
4-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}-2-methoxybutanoic acid Chemische en fysische eigenschappen
Naam en identificatie
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- 4-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}-2-methoxybutanoic acid
- EN300-1524877
- 2172553-78-3
- 4-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyridin-2-yl]formamido}-2-methoxybutanoic acid
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- Inchi: 1S/C26H25N3O6/c1-34-22(25(31)32)12-14-28-24(30)23-21(11-6-13-27-23)29-26(33)35-15-20-18-9-4-2-7-16(18)17-8-3-5-10-19(17)20/h2-11,13,20,22H,12,14-15H2,1H3,(H,28,30)(H,29,33)(H,31,32)
- InChI-sleutel: AOUVXQCEBVQBFO-UHFFFAOYSA-N
- LACHT: O(C(NC1=CC=CN=C1C(NCCC(C(=O)O)OC)=O)=O)CC1C2C=CC=CC=2C2=CC=CC=C12
Berekende eigenschappen
- Exacte massa: 475.17433553g/mol
- Monoisotopische massa: 475.17433553g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 3
- Aantal waterstofbondacceptatoren: 7
- Zware atoomtelling: 35
- Aantal draaibare bindingen: 10
- Complexiteit: 727
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 1
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 3.5
- Topologisch pooloppervlak: 127Ų
4-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}-2-methoxybutanoic acid Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1524877-0.5g |
4-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyridin-2-yl]formamido}-2-methoxybutanoic acid |
2172553-78-3 | 0.5g |
$3233.0 | 2023-06-05 | ||
Enamine | EN300-1524877-50mg |
4-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyridin-2-yl]formamido}-2-methoxybutanoic acid |
2172553-78-3 | 50mg |
$2829.0 | 2023-09-26 | ||
Enamine | EN300-1524877-5000mg |
4-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyridin-2-yl]formamido}-2-methoxybutanoic acid |
2172553-78-3 | 5000mg |
$9769.0 | 2023-09-26 | ||
Enamine | EN300-1524877-0.05g |
4-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyridin-2-yl]formamido}-2-methoxybutanoic acid |
2172553-78-3 | 0.05g |
$2829.0 | 2023-06-05 | ||
Enamine | EN300-1524877-1.0g |
4-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyridin-2-yl]formamido}-2-methoxybutanoic acid |
2172553-78-3 | 1g |
$3368.0 | 2023-06-05 | ||
Enamine | EN300-1524877-10000mg |
4-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyridin-2-yl]formamido}-2-methoxybutanoic acid |
2172553-78-3 | 10000mg |
$14487.0 | 2023-09-26 | ||
Enamine | EN300-1524877-0.1g |
4-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyridin-2-yl]formamido}-2-methoxybutanoic acid |
2172553-78-3 | 0.1g |
$2963.0 | 2023-06-05 | ||
Enamine | EN300-1524877-250mg |
4-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyridin-2-yl]formamido}-2-methoxybutanoic acid |
2172553-78-3 | 250mg |
$3099.0 | 2023-09-26 | ||
Enamine | EN300-1524877-1000mg |
4-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyridin-2-yl]formamido}-2-methoxybutanoic acid |
2172553-78-3 | 1000mg |
$3368.0 | 2023-09-26 | ||
Enamine | EN300-1524877-100mg |
4-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyridin-2-yl]formamido}-2-methoxybutanoic acid |
2172553-78-3 | 100mg |
$2963.0 | 2023-09-26 |
4-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}-2-methoxybutanoic acid Gerelateerde literatuur
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Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
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C. D. Andersson,S. H. Rondahl,M. M. Koza,B. Frick,F. Ekström,A. Linusson Phys. Chem. Chem. Phys., 2017,19, 25369-25379
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
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Filip T. Szczypiński,Christopher A. Hunter Chem. Sci., 2019,10, 2444-2451
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5. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
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